Acid green 1

Overview

Description

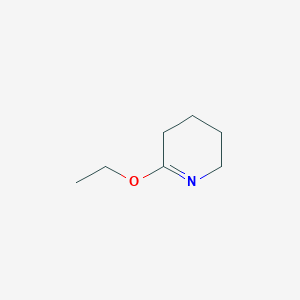

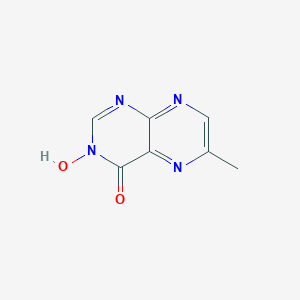

Acid Green 1, also known as Naphthol Green B, is a chemical compound with the empirical formula C30H15FeN3Na3O15S3 . It is a dark green to dark blue to black powder or crystal . It is used in microscopy and complexometry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the principles of green synthesis can be applied. Green synthesis methods have necessitated the importance of alternate to chemical and toxic substance use. The methods based on the principle of green synthesis have exhibited large potential in the synthesis of nanoparticles which are used as novel agents in treatment of various ailments .

Molecular Structure Analysis

The molecular formula of this compound is C30H15FeN3Na3O15S3 . Its molecular weight is 878.46 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, the principles of green chemistry can be applied. These principles involve the process of sustainability, saving consumption of energy, low toxic potential of chemical reagents and final products formed, minimum harm to the ecosystem, low risk to global warming, use of resources exploited naturally, and other agrarian wastes generated rationally .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . Its lambda max is 711.0 to 717.0 nm in a 0.02 mol/L AcONH4 solution .

Scientific Research Applications

Biology

Acid Green 1 can be used as a pH indicator in biological studies . It can help in understanding the acidity or basicity of a solution, which is crucial in many biological processes. For instance, enzymes work best at specific levels of acids or bases .

Chemistry

In the field of chemistry, this compound is used as a pH indicator . It helps in determining the pH of a solution, which is essential in various chemical reactions. Moreover, it’s often depicted as green in fiction due to its association with ‘dangerous’ substances .

Medicine

this compound is used in the medical field for the coloration of assorted industrial cleaning products, soaps, detergents, automotive cleaners, wool, nylon, anodized aluminum, leather, shoe cream, and paper . It’s also used in the formulation of a gastrointestinal (GI) cocktail, a mixture of medications that help ease the symptoms of indigestion .

Environmental Science

this compound has been studied for its removal from wastewater by layered double hydroxides . This is crucial in environmental science as it helps in the treatment of industrial waste, thus reducing environmental pollution.

Textile Industry

this compound is used in the textile industry for dyeing processes . It’s used to impart color to textiles, making them more appealing. However, it’s also a major pollutant in the textile industry’s wastewater, and its removal is a significant area of research .

Food Industry

this compound is used as a food dye . It imparts color to various food items, making them more appealing to consumers. It’s used in a range of products, including mint sauce, desserts, sweets, ice creams, and processed canned peas .

Future Directions

Mechanism of Action

Target of Action

Acid Green 1, also known as Naphthol Green B, is an organometallic dye . Its primary targets are various materials and substances that require coloration. This includes industrial cleaning products, soaps, detergents, automotive cleaners, wool, silk, nylon fabric, anodized aluminum, leather, shoe cream, and paper . The dye binds to these materials, imparting a green color.

Mode of Action

The interaction of this compound with its targets primarily involves physical adsorption. The dye molecules attach to the surface of the target material, resulting in a change in color. The exact nature of this interaction can vary depending on the specific properties of the target material, such as its chemical composition, surface structure, and physical state .

Biochemical Pathways

Its use is primarily external, for the purpose of imparting color to various materials and substances . It’s worth noting that the dye can persist in wastewater as a pollutant , which may indirectly affect various environmental biochemical processes.

Pharmacokinetics

This compound is water-soluble , which could potentially influence its distribution and elimination in a biological system.

Result of Action

The primary result of this compound’s action is the coloration of the target material. By binding to the material, the dye imparts a green color that is visible to the naked eye . This coloration can be stable and resistant to fading, making this compound suitable for various industrial and commercial applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the solution can affect the dye’s solubility and color intensity . Additionally, the presence of other chemicals can potentially interact with the dye, influencing its stability and color properties. The dye is stable under normal conditions but is incompatible with strong oxidizing agents .

properties

IUPAC Name |

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBLPLXOYXEXJK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18FeN3Na3O15S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19381-50-1 | |

| Record name | Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.